molecular formula C9H19O4PS B14118371 Diethyl [3-(acetylsulfanyl)propyl]phosphonate

Diethyl [3-(acetylsulfanyl)propyl]phosphonate

Cat. No.: B14118371
M. Wt: 254.29 g/mol
InChI Key: YXBCEFVUDFPUIN-UHFFFAOYSA-N
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Description

Diethyl [3-(acetylsulfanyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C₉H₁₉O₄PS This compound is characterized by the presence of a phosphonate group, which is known for its stability and resistance to hydrolysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [3-(acetylsulfanyl)propyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. For instance, the reaction of diethyl phosphite with 3-bromopropyl acetate in the presence of a base such as sodium hydride can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(acetylsulfanyl)propyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .

Scientific Research Applications

Diethyl [3-(acetylsulfanyl)propyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [3-(acetylsulfanyl)propyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl [3-bromopropyl]phosphonate
  • Diethyl [3-aminopropyl]phosphonate

Uniqueness

Diethyl [3-(acetylsulfanyl)propyl]phosphonate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical properties and reactivity. This group allows for specific interactions with biological targets and provides versatility in synthetic applications .

Properties

Molecular Formula

C9H19O4PS

Molecular Weight

254.29 g/mol

IUPAC Name

S-(3-diethoxyphosphorylpropyl) ethanethioate

InChI

InChI=1S/C9H19O4PS/c1-4-12-14(11,13-5-2)7-6-8-15-9(3)10/h4-8H2,1-3H3

InChI Key

YXBCEFVUDFPUIN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCSC(=O)C)OCC

Origin of Product

United States

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